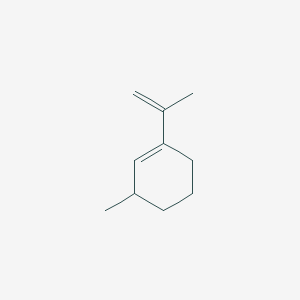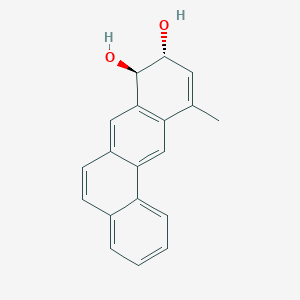
(8R,9R)-8,9-Dihydro-8,9-dihydroxy-11-methylbenz(a)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8R,9R)-8,9-Dihydro-8,9-dihydroxy-11-methylbenz(a)anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is of significant interest due to its structural complexity and potential biological activities. It is a stereoisomer with specific configurations at the 8 and 9 positions, which can influence its reactivity and interactions with biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9R)-8,9-Dihydro-8,9-dihydroxy-11-methylbenz(a)anthracene typically involves the catalytic hydrogenation of benz(a)anthracene derivatives. The process often requires specific catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(8R,9R)-8,9-Dihydro-8,9-dihydroxy-11-methylbenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated PAHs.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives of the parent compound.
科学的研究の応用
(8R,9R)-8,9-Dihydro-8,9-dihydroxy-11-methylbenz(a)anthracene has several scientific research applications:
Chemistry: Used as a model compound to study PAH reactivity and stereochemistry.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic molecules.
作用機序
The biological effects of (8R,9R)-8,9-Dihydro-8,9-dihydroxy-11-methylbenz(a)anthracene are primarily mediated through its interactions with cellular components. It can form adducts with DNA, leading to mutations and potential carcinogenic effects. The compound’s mechanism of action involves the generation of reactive intermediates that can cause oxidative stress and damage to cellular structures.
類似化合物との比較
Similar Compounds
- (8R,9R)-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9-diol Dibenzoate
- (8R,9R)-7-nitro-8,9-dihydrobenzo[a]anthracene-8,9-diol
Uniqueness
(8R,9R)-8,9-Dihydro-8,9-dihydroxy-11-methylbenz(a)anthracene is unique due to its specific stereochemistry and the presence of hydroxyl groups at the 8 and 9 positions. These features influence its reactivity and interactions with biological systems, distinguishing it from other PAH derivatives.
特性
CAS番号 |
82735-49-7 |
|---|---|
分子式 |
C19H16O2 |
分子量 |
276.3 g/mol |
IUPAC名 |
(8R,9R)-11-methyl-8,9-dihydrobenzo[b]phenanthrene-8,9-diol |
InChI |
InChI=1S/C19H16O2/c1-11-8-18(20)19(21)17-9-13-7-6-12-4-2-3-5-14(12)16(13)10-15(11)17/h2-10,18-21H,1H3/t18-,19-/m1/s1 |
InChIキー |
CPYYFIDRYZIXSK-RTBURBONSA-N |
異性体SMILES |
CC1=C[C@H]([C@@H](C2=C1C=C3C(=C2)C=CC4=CC=CC=C43)O)O |
正規SMILES |
CC1=CC(C(C2=C1C=C3C(=C2)C=CC4=CC=CC=C43)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl [4-(2-bromopropanoyl)phenyl]acetate](/img/structure/B14411558.png)
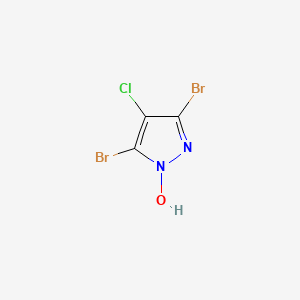


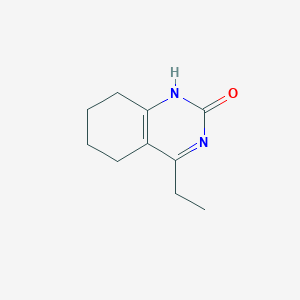

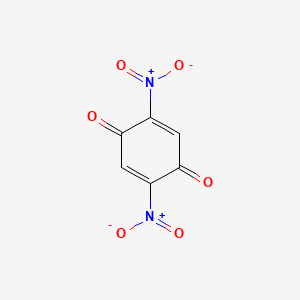
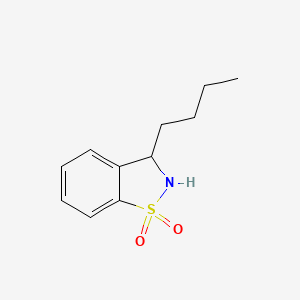
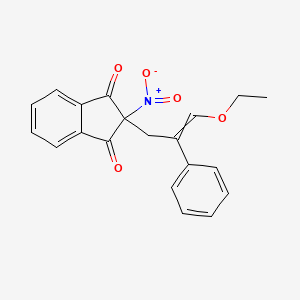
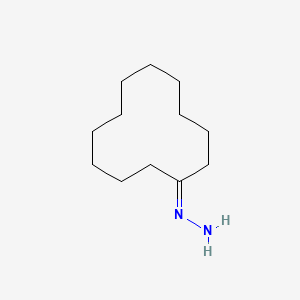

![2,2-Bis[(naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14411629.png)
